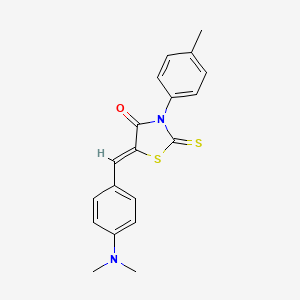
(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one” is a chemical compound. It belongs to the class of thiazolidin-4-ones, which are important heterocyclic compounds and privileged scaffolds in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including “this compound”, involves the addition of an active methylene group of 2-((4-(2-cyanoacetamido)phenyl)(ethyl)amino)ethan-1-ylium, 2-cyano-N-(4-(dimethylamino)phenyl)acetamide, 2-cyano-N-(p-tolyl)acetamide, 2-cyano-N-(4-methoxyphenyl)acetamide to phenyl isothiocyanate in the presence of an alkaline medium (KOH) .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C26H25N3OS . The molecular weight is 427.573 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of 1,4-Dihydropyridine Derivatives : The compound under consideration is utilized in the synthesis of 1,4-dihydropyridine derivatives, which are obtained in yields ranging from 19-94% (Stanovnik et al., 2002).
Crystallographic Studies
- Supramolecular Structures and Hydrogen Bonding : The compound is part of a study on the supramolecular structures of thioxothiazolidin-4-ones, revealing insights into hydrogen bonding and molecular arrangements (Delgado et al., 2005).
Inhibition of Protein Kinases
- Protein Kinase Inhibitors : Libraries of 1,3-thiazolidin-4-ones, including variations of the compound, were tested for activity against protein kinases. Specific molecules were identified as potent inhibitors, useful in treating neurological or oncological disorders (Bourahla et al., 2021).
Reactivity and Chemical Transformations
- Reactions with Nitrile Oxides : Studies on the reactivity of similar thiazolidines with nitrile oxides, leading to diverse compounds, provide insights into the chemical behavior and potential applications of such compounds (Kandeel & Youssef, 2001).
Metabolic Effects
- Metabolic Effects in Mice : Research involving benzylidene thiazolidinedione derivatives, closely related to the compound , has shown effects on insulin resistance, glucose, and lipid levels in mice, suggesting potential metabolic implications (Araújo et al., 2011).
Anti-Inflammatory Activity
- Anti-Inflammatory Properties : New benzylidene imidazolidine and thiazolidine derivatives exhibit anti-inflammatory activity, indicating potential therapeutic applications (Santos et al., 2005).
Anticancer Activity
- Selective Anticancer Effects : Certain derivatives of the compound show promise in inducing apoptosis selectively in cancer cells, highlighting their potential in cancer therapy (Wu et al., 2006).
Antimicrobial Activity
- Antimicrobial Evaluation : The compound's derivatives have shown antimicrobial activity against bacteria and fungi, suggesting potential use in combating microbial infections (Tuncel et al., 2019).
Future Directions
Thiazolidin-4-ones, including “(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing potential applications in various fields.
properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-4-8-16(9-5-13)21-18(22)17(24-19(21)23)12-14-6-10-15(11-7-14)20(2)3/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHEYNCNOYIOB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)
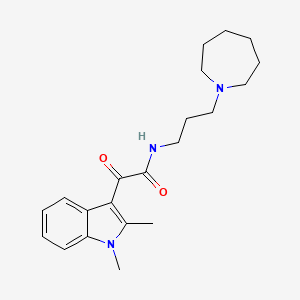
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)
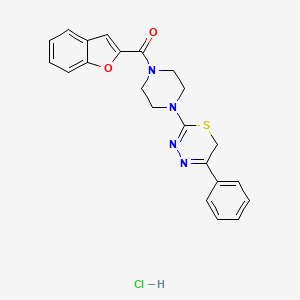
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)

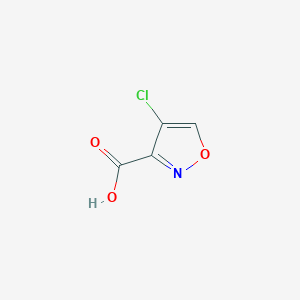
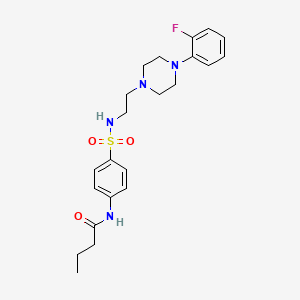
![8-(3-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2468518.png)
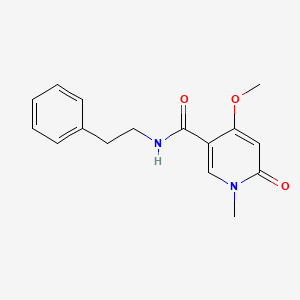
![6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-C]pyridin-4(5H)-one hydrochloride](/img/no-structure.png)